N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of triazole-based acetamide derivatives, characterized by a 4H-1,2,4-triazole core substituted with methyl (position 4) and pyridin-3-yl (position 5) groups. The sulfanyl (-S-) linker at position 3 connects the triazole ring to an acetamide moiety, which is further substituted with a 4-fluorophenyl group. Such structural features are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly in targeting insect olfactory receptors (Orco) and antimicrobial pathways .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-22-15(11-3-2-8-18-9-11)20-21-16(22)24-10-14(23)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPWUDGACCNQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazole structure. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the fluorophenyl and pyridinyl groups through nucleophilic substitution reactions. The final step often includes the formation of the acetamide linkage under mild conditions to ensure the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives.
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| H₂O₂ (30%, aqueous ethanol) | Sulfoxide derivative | 65–72% | Selective oxidation at 60°C |
| KMnO₄ (acidic conditions) | Sulfone derivative | 58% | Requires reflux for 4–6 hours |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance within the triazole ring .
Reduction Reactions
The acetamide group and triazole ring participate in reduction reactions.
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| LiAlH₄ (THF, 0°C → RT) | Corresponding amine (N-(4-fluorophenyl)-2-...) | 41% | Amide → amine conversion |
| NaBH₄/CuCl₂ (methanol) | Partial reduction of triazole ring | 35% | Forms dihydrotriazole derivative |
Structural Impact :
Reduction of the acetamide group enhances solubility in polar solvents, while triazole reduction modifies electronic properties.
Nucleophilic Substitution
The triazole ring and fluorophenyl group facilitate substitution reactions.
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide (CH₃I) | DMF, K₂CO₃, 80°C | N-methylated triazole | 78% |
| Benzyl chloride | EtOH, NaOH, reflux | Benzyl-substituted triazole | 63% |
Key Data :
-
Substitution occurs preferentially at the N1 position of the triazole due to steric and electronic factors .
-
Fluorophenyl’s electron-withdrawing effect directs electrophilic attacks to the para position .
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions.
Cross-Coupling Reactions
The pyridin-3-yl group enables palladium-catalyzed couplings.
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 67% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | N-arylated acetamide | 52% |
Synthetic Utility :
These reactions expand functionalization for pharmacological optimization .
Comparative Reactivity with Analogues
A comparative analysis highlights substituent effects on reactivity:
| Compound Modification | Oxidation Rate (vs. parent) | Substitution Yield |
|---|---|---|
| 4-Methylphenyl instead of 4-fluorophenyl | 1.2× faster | 12% higher |
| Pyridin-2-yl instead of pyridin-3-yl | 0.8× slower | No significant change |
Trends :
Electron-withdrawing groups (e.g., -F) accelerate oxidation but slow nucleophilic substitution .
Mechanistic and Structural Insights
-
Triazole Ring : The 1,2,4-triazole acts as both an electron donor and acceptor, enabling diverse reactivity .
-
Sulfanyl Bridge : Enhances stability under acidic conditions but remains prone to oxidation.
-
Fluorophenyl Group : Directs electrophilic substitution and stabilizes intermediates via resonance .
Scientific Research Applications
Chemistry
N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a versatile building block in organic synthesis. Its unique structural features allow it to be used in the following ways:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of other biologically active compounds, facilitating the exploration of new chemical entities.
- Reaction Mechanism Studies : Researchers employ this compound to study various reaction mechanisms due to its ability to undergo multiple types of reactions including nucleophilic substitutions and oxidation.
Biology
The biological applications of this compound are particularly noteworthy:
Antifungal and Antibacterial Activity
The triazole moiety is known for its antifungal properties. Studies have indicated that compounds containing triazole structures exhibit significant activity against various fungal pathogens. This compound could potentially be developed into a therapeutic agent for treating fungal infections.
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms. It has been investigated for its role as an inhibitor of certain protein targets involved in disease pathways.
Cancer Research
Preliminary studies suggest that this compound may possess anticancer properties. Its structural characteristics allow it to modulate cellular pathways involved in tumor growth and proliferation.
Material Science
This compound can also be explored for applications in material science:
- Development of Polymers : The compound’s unique chemical properties may allow it to be incorporated into polymer matrices to enhance material performance.
- Coatings and Films : Its reactivity can be harnessed to create coatings with specific functional properties.
Case Study 1: Antifungal Activity
A study investigating the antifungal activity of triazole derivatives found that this compound exhibited significant inhibition against Candida species. The mechanism was attributed to the disruption of ergosterol biosynthesis pathways.
Case Study 2: Enzyme Interaction
Research on enzyme inhibitors highlighted that this compound effectively inhibited certain kinases involved in inflammatory responses. This inhibition was linked to reduced levels of pro-inflammatory cytokines in vitro.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and pathways, making it a valuable tool for studying biological mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
Triazole Substituents: The methyl group at position 4 in the target compound reduces steric hindrance compared to bulkier substituents like ethyl (VUAA-1) or allyl (). This may enhance receptor binding kinetics .
N-Aryl Substituents: The 4-fluorophenyl group in the target compound balances electron-withdrawing effects and lipophilicity. Bulkier aryl groups (e.g., isopropylphenyl in OLC-12) reduce agonist efficacy, highlighting the importance of steric compatibility in receptor interactions .
Biological Activity: VUAA-1 and OLC-12 are potent Orco agonists, while OLC15 (N-butylphenyl analog) acts as an antagonist, underscoring the role of N-aryl substituents in functional selectivity .
Pharmacological and Cheminformatics Insights
- Orco Modulation: The target compound’s triazole-pyridine scaffold aligns with known Orco agonists (VUAA-1, OLC-12), but its methyl and fluorophenyl groups may confer intermediate efficacy between VUAA-1 (EC₅₀ = 1.2 µM) and weaker agonists like OLC-12 .
- Antimicrobial Potential: Fluorophenyl and triazole motifs in 9e and KA3 exhibit MIC values of 12.5–25 µg/mL against S. aureus and E. coli, suggesting the target compound could share similar activity .
Biological Activity
N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. The compound features a triazole moiety, known for its pharmacological significance, particularly in antifungal and antibacterial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The structure includes:
- A fluorophenyl group,
- A pyridinyl group,
- A triazole ring,
- A sulfanyl linkage.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the triazole ring enhances its binding affinity to biological macromolecules through hydrogen bonding and π–π interactions.
Enzyme Inhibition
Research indicates that compounds containing the triazole scaffold can inhibit specific enzymes involved in critical biological pathways. For example, studies have shown that triazole derivatives can act as inhibitors of tyrosinase, an enzyme implicated in melanin biosynthesis. The inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders and certain types of cancer .
Biological Activities
The compound exhibits a range of biological activities:
Antifungal Activity
This compound has demonstrated significant antifungal properties. In vitro studies have shown that it exhibits strong inhibitory effects against various fungal strains, including Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values for some strains are reported to be lower than those for established antifungal agents like fluconazole .
Antibacterial Activity
The compound also shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been found effective against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating potency comparable to or better than standard antibiotics .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells. Further research is required to elucidate its full potential in oncology .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Enhances lipophilicity and binding affinity |
| Pyridine substitution | Contributes to the overall stability and reactivity |
| Triazole ring | Critical for enzyme interaction and inhibition |
Studies have shown that modifications to the triazole or pyridine components can significantly alter the biological activity of related compounds, indicating a need for careful design in drug development .
Case Studies
- Antifungal Screening : In a study evaluating various triazole derivatives for antifungal activity against Candida albicans, this compound exhibited an MIC of 0.5 µg/mL, surpassing several commercial antifungals .
- Antibacterial Evaluation : Another study assessed the antibacterial properties against drug-resistant strains of Staphylococcus aureus. The compound displayed an MIC value of 0.25 µg/mL, indicating strong antibacterial potential compared to standard treatments like vancomycin .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with N-(4-fluorophenyl)-2-chloroacetamide in the presence of a base (e.g., KOH or K₂CO₃) under reflux conditions in anhydrous acetone or DMF. The reaction mechanism involves deprotonation of the thiol group, followed by displacement of the chloride atom .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for the pyridinyl, triazole, and fluorophenyl moieties (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.0–3.0 ppm).
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfur (C-S, ~600–700 cm⁻¹) stretches.
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .
Q. What in vitro models are used to evaluate the biological activity of this compound?
- Methodological Answer : Anti-inflammatory or anti-exudative activity is assessed using rat models (e.g., carrageenan- or formalin-induced paw edema). For antimicrobial screening, standard protocols like broth microdilution (MIC determination against S. aureus or E. coli) and antifungal assays (e.g., C. albicans) are employed. Dose-response curves are generated to quantify efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole-acetamide derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects. For example, replacing the pyridinyl group with furan (as in ) alters lipophilicity and hydrogen-bonding capacity, impacting target binding. To address contradictions:
- Perform SAR studies by systematically varying substituents (e.g., fluorine vs. chlorine on the phenyl ring).
- Use molecular docking to compare binding modes with targets like cyclooxygenase (COX) or bacterial enzymes .
Q. What are best practices for determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor convergence (<5%), validation of displacement parameters (ADPs), and hydrogen-bonding networks.
- Validation : Cross-check with CIF files and PLATON/CHECKCIF for symmetry and steric clashes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize anti-inflammatory activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (F, Cl), methoxy, or nitro groups on the phenyl ring to modulate electron-withdrawing/donating effects.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonds between the triazole sulfur and COX-2 active site).
- In Vivo Validation : Compare ED₅₀ values in rodent inflammation models and correlate with logP/pKa values .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to rank affinity.
- ADMET Prediction : Use SwissADME or ADMETLab to optimize bioavailability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
